

Celosin I molecular formula and CAS number

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Compound of Interest

Compound Name: *Celosin I*

Cat. No.: *B10857519*

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Celosin I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin I is an oleanane-type triterpenoid saponin isolated from the seeds of *Celosia argentea* L. (Amaranthaceae).^{[1][2]} This document provides a comprehensive technical overview of **Celosin I**, including its chemical identity, and available experimental data. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Celosin I is a complex glycosidic compound with a triterpenoid aglycone core. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅₃ H ₈₂ O ₂₄	[3][4][5]
Molecular Weight	1103.22 g/mol	
CAS Number	1807732-38-2	[4]
Compound Type	Triterpenoid Saponin	
Physical Description	Powder	
Source	Seeds of <i>Celosia argentea</i>	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[3][4]

Experimental Protocols

Isolation of Celosin I from *Celosia argentea* Seeds

While a specific, detailed protocol for the isolation of **Celosin I** is not extensively published, the general methodology for isolating triterpenoid saponins from plant material can be applied. The following is a generalized protocol based on common phytochemical techniques.

Objective: To isolate **Celosin I** from the seeds of *Celosia argentea*.

Materials:

- Dried seeds of *Celosia argentea*
- Ethanol (95%)
- n-Hexane
- Ethyl acetate
- n-Butanol
- Silica gel for column chromatography

- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)
- Rotary evaporator
- Freeze dryer

Methodology:

- Extraction:
 - The dried seeds of *Celosia argentea* are powdered.
 - The powder is defatted with n-hexane to remove lipids.
 - The defatted powder is then extracted with 95% ethanol at room temperature. The extraction is repeated multiple times to ensure maximum yield.
 - The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation:
 - The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, typically ethyl acetate and n-butanol. Triterpenoid saponins are expected to be enriched in the n-butanol fraction.
- Chromatographic Purification:
 - The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar R_f values to known triterpenoid saponins are pooled.
 - Further purification is achieved using Sephadex LH-20 column chromatography.

- Final purification to obtain high-purity **Celosin I** is performed using preparative HPLC.

Quantification of Celosin I by HPLC-ELSD

A sensitive and simple high-performance liquid chromatography coupled with an evaporative light-scattering detector (HPLC-ELSD) method has been developed for the simultaneous determination of **Celosin I** and **Celosin II**.

Instrumentation:

- HPLC system (e.g., Agilent 1100 series or equivalent)
- Evaporative Light Scattering Detector (ELSD)
- Column: A suitable reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- ELSD Conditions:
 - Drift tube temperature: 85°C
 - Nitrogen gas flow: 2.0 L/min

Sample Preparation:

- A known amount of the plant extract or fraction is dissolved in methanol.
- The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

- A calibration curve is generated using a certified reference standard of **Celosin I** at various concentrations. The peak area from the ELSD is plotted against the concentration. The concentration of **Celosin I** in the samples is determined by interpolation from this calibration curve.

Biological Activity: Hepatoprotective Effect

Celosin I has demonstrated a significant hepatoprotective effect against liver damage induced by toxins such as carbon tetrachloride (CCl₄) and N,N-dimethylformamide (DMF) in murine models.^{[1][2][6]} The protective effect is evidenced by a significant decrease in serum levels of key liver enzymes.

In Vivo Hepatoprotective Activity Assay

The following is a generalized protocol for assessing the hepatoprotective activity of **Celosin I**.

Experimental Model:

- Male ICR mice

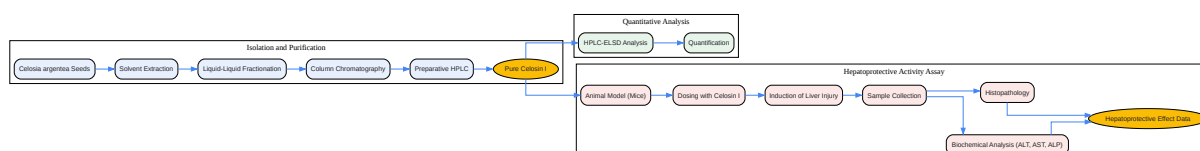
Procedure:

- Animal Acclimatization: Mice are acclimatized for one week under standard laboratory conditions.
- Grouping: Animals are randomly divided into the following groups:
 - Normal Control (vehicle only)
 - Toxin Control (e.g., CCl₄)
 - Positive Control (e.g., Silymarin, a known hepatoprotective agent)
 - **Celosin I** treatment groups (different doses)
- Dosing: **Celosin I** and the positive control are administered orally for a predefined period (e.g., 7 days).

- **Induction of Hepatotoxicity:** On the final day of treatment, hepatotoxicity is induced by intraperitoneal injection of a toxin like CCl₄ (dissolved in olive oil). The normal control group receives only the vehicle.
- **Sample Collection:** After a specific time post-toxin administration (e.g., 24 hours), blood is collected via cardiac puncture. The animals are then euthanized, and their livers are excised.
- **Biochemical Analysis:** Serum is separated from the blood, and the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.
- **Histopathological Examination:** A portion of the liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and hepatoprotective assessment of **Celosin I**.



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Caption: Experimental workflow for the isolation, quantification, and hepatoprotective assessment of **Celosin I**.

Conclusion

Celosin I is a promising natural product with demonstrated hepatoprotective properties. The experimental protocols outlined in this document provide a framework for its further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its potential signaling pathways, and conducting more extensive preclinical studies to evaluate its therapeutic potential.

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